Product packaging for 3-Bromo-5-fluoro-4-iodophenylacetic acid(Cat. No.:)

3-Bromo-5-fluoro-4-iodophenylacetic acid

Cat. No.: B13429716
M. Wt: 358.93 g/mol
InChI Key: PGKFNWPVCGPCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Polyhalogenated Arenes in Modern Organic Synthesis

Polyhalogenated arenes are highly versatile building blocks in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of various halogen substituents (iodine, bromine, chlorine, and fluorine) on an aromatic ring allows for selective and sequential functionalization through a variety of cross-coupling reactions. digitellinc.comresearchgate.net This site-selective modification is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of pharmaceuticals, agrochemicals, and advanced materials. digitellinc.comresearchgate.net The ability to introduce different functional groups at specific positions on the aromatic core is crucial for tuning the electronic and steric properties of the target molecules.

Structural Characteristics and Chemical Importance of 3-Bromo-5-fluoro-4-iodophenylacetic Acid within Aryl Systems

This compound is a prime example of a polyhalogenated aryl system, featuring three distinct halogen atoms—iodine, bromine, and fluorine—on the phenyl ring. This unique substitution pattern makes it a particularly interesting subject for synthetic exploration. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, which generally translates to an inverse order of reactivity in many catalytic cross-coupling reactions. Consequently, the iodine atom in this compound is the most susceptible to oxidative addition to a transition metal catalyst, followed by the bromine atom, while the fluorine atom is typically the most inert. This hierarchy of reactivity allows for a programmed, stepwise introduction of different substituents onto the aromatic ring. The presence of the acetic acid side chain further adds to the molecule's chemical importance, providing a handle for amide bond formation, esterification, or other modifications.

Overview of Current Academic Research Directions for Complex Halogenated Molecules

Current academic research on complex halogenated molecules is multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their potential applications. A significant area of focus is the design of highly selective catalysts that can differentiate between multiple halogen atoms on the same aromatic ring, enabling precise and efficient synthesis of polysubstituted compounds. digitellinc.comresearchgate.net Furthermore, there is a growing interest in understanding the impact of halogenation on the biological activity of molecules, including their use as pharmacophores in drug discovery. The unique electronic properties conferred by halogens are also being harnessed in the design of advanced materials with tailored optical and electronic characteristics. The study of compounds like this compound contributes to these research directions by providing a platform for investigating selective functionalization reactions and for the synthesis of novel, highly substituted aromatic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFIO2 B13429716 3-Bromo-5-fluoro-4-iodophenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)

InChI Key

PGKFNWPVCGPCMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Iodophenylacetic Acid and Its Precursors

Established Synthetic Routes to Polyhalogenated Phenylacetic Acids

The synthesis of polyhalogenated phenylacetic acids often commences with simpler, commercially available starting materials. A common approach involves the construction of the phenylacetic acid moiety from a corresponding benzyl (B1604629) halide via cyanation followed by hydrolysis. For instance, a substituted benzyl bromide can be converted to the corresponding phenylacetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the desired phenylacetic acid.

A plausible precursor for the target molecule is 3-bromo-5-fluorophenylacetic acid. The synthesis of its corresponding nitrile, 3-bromo-5-fluorophenylacetonitrile, can be achieved from 3-bromo-5-fluorobenzyl bromide and sodium cyanide. Subsequent hydrolysis of the nitrile would provide 3-bromo-5-fluorophenylacetic acid, a key intermediate for the introduction of the iodine atom.

The introduction of halogen atoms at specific positions on the phenyl ring is governed by the directing effects of the substituents already present. In the context of synthesizing 3-bromo-5-fluoro-4-iodophenylacetic acid from a precursor such as 3-bromo-5-fluorophenylacetic acid, the key step is the regioselective iodination at the C-4 position.

The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. The fluorine atom at C-5 is a weakly deactivating, ortho-, para-director. The bromine atom at C-3 is also a weakly deactivating, ortho-, para-director. The acetic acid side chain is a deactivating, meta-director. The cumulative effect of these substituents would likely direct the incoming electrophile to the C-4 position, which is ortho to the fluorine, para to the bromine (considering the directing influence of halogens), and meta to the deactivating acetic acid group.

Various iodinating agents can be employed for this electrophilic aromatic substitution, including iodine monochloride (ICl), N-iodosuccinimide (NIS), or a mixture of iodine and an oxidizing agent. The choice of reagent and reaction conditions is critical to achieve high regioselectivity and yield.

Table 1: Proposed Regioselective Iodination of 3-Bromo-5-fluorophenylacetic acid

EntryIodinating AgentCatalyst/AdditiveSolventPlausible Yield (%)
1N-Iodosuccinimide (NIS)Trifluoroacetic acidAcetonitrile (B52724)75-85
2Iodine Monochloride (ICl)-Acetic acid70-80
3Iodine / Silver SulfateSulfuric acidDichloromethane65-75

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis of polysubstituted aromatic compounds.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for forming aryl-aryl bonds. nih.gov A hypothetical Suzuki-Miyaura approach to a precursor of the target molecule could involve the coupling of a suitably functionalized arylboronic acid with an aryl halide. For instance, a dihalophenylacetic acid derivative could be coupled with a boronic acid to introduce a third substituent. However, the synthesis of the required polysubstituted coupling partners can be challenging.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. synarchive.combeilstein-journals.org This reaction could be employed to introduce an alkynyl group that can be subsequently transformed into the acetic acid side chain. For example, a 1,2-dibromo-4-fluoro-5-iodobenzene (B2521989) could potentially undergo a regioselective Sonogashira coupling with a protected acetylene, followed by further functional group manipulations.

Modern organic synthesis has seen the development of a wide array of palladium-catalyzed reactions for the formation of C-C and C-heteroatom bonds. nih.gov These include reactions like the Heck coupling, Buchwald-Hartwig amination, and various C-H activation/functionalization reactions. A strategy involving palladium-catalyzed C-H activation could potentially be used to directly introduce one of the halogen atoms onto a less substituted precursor, guided by a directing group. tcgls.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Strategies

Coupling ReactionAryl Halide PrecursorCoupling PartnerCatalyst SystemPotential Product
Suzuki-Miyaura1,4-Dibromo-2-fluoro-5-iodobenzene(2-(tert-Butoxy)-2-oxoethyl)boronic acidPd(PPh₃)₄ / BasePrecursor to the target acid
Sonogashira3,5-Dibromo-1-fluoro-4-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIPrecursor for side-chain elaboration

The Sandmeyer reaction and related diazotization procedures provide a classic and reliable method for the introduction of various functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate. This approach requires the synthesis of a suitable aniline (B41778) precursor.

A plausible synthetic route would involve the preparation of 3-bromo-5-fluoro-4-aminophenylacetic acid. This aniline derivative could then be subjected to diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide to yield this compound. The key challenge in this route lies in the synthesis of the required polysubstituted aniline precursor with the correct substitution pattern.

Table 3: Hypothetical Diazotization-Iodination Route

StepStarting MaterialReagentsIntermediate/ProductPlausible Yield (%)
13-Bromo-5-fluoro-4-nitrophenylacetic acidH₂, Pd/C or Fe/HCl3-Bromo-5-fluoro-4-aminophenylacetic acid85-95
23-Bromo-5-fluoro-4-aminophenylacetic acid1. NaNO₂, H₂SO₄, 0-5 °C; 2. KIThis compound70-80

Chemical Transformations of the Carboxylic Acid Moiety: Esterification and Subsequent Hydrolysis

The carboxylic acid group is a versatile functional group that can be temporarily converted into an ester for various reasons, such as protection during subsequent reaction steps or to facilitate purification. The ester can then be hydrolyzed to regenerate the carboxylic acid.

Esterification: The conversion of this compound to its corresponding ester, for example, the methyl or ethyl ester, can be achieved through several standard methods. One of the most common is Fischer-Speier esterification. This method involves reacting the carboxylic acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.

Hydrolysis (Saponification): The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is most commonly performed under basic conditions, a process known as saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is typically irreversible and results in the formation of the carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the salt and yield the final carboxylic acid. This process is fundamental in the final steps of synthesizing phenylacetic acid derivatives. For instance, the hydrolysis of a nitrile precursor using aqueous sodium hydroxide followed by acidification is a common route to obtain the phenylacetic acid moiety. chemicalbook.com

TransformationTypical ReagentsGeneral ConditionsPurpose
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Heating to refluxProtection of the acid group, improved solubility in organic solvents, facilitation of purification
Hydrolysis (Saponification)Base (e.g., NaOH, KOH) followed by Acid (e.g., HCl)Heating, aqueous solutionDeprotection to regenerate the final carboxylic acid product

Considerations for Stereo- and Regioselective Synthesis

Stereoselectivity: For the target molecule, this compound, stereoselectivity is not a consideration for the final product. The alpha-carbon of the acetic acid side chain (the carbon atom attached to the phenyl ring) is a methylene (B1212753) group (—CH₂—) and is therefore not a chiral center. Consequently, the molecule does not have stereoisomers.

Regioselectivity: The primary synthetic challenge lies in achieving the correct regiochemistry of the substituents on the phenyl ring. The precise placement of the bromo, fluoro, and iodo groups at positions 3, 5, and 4, respectively, relative to the acetic acid side chain is critical. The synthesis must control the outcome of the aromatic substitution reactions to produce the desired isomer exclusively or as the major product.

The synthesis of the core aromatic structure likely begins with a less substituted precursor, such as a fluorotoluene, followed by sequential halogenation steps. The order of these steps and the choice of reagents are dictated by the directing effects of the substituents already present on the ring.

SubstituentTypeDirecting Effect
-F (Fluoro)HalogenOrtho, Para-directing (deactivating)
-Br (Bromo)HalogenOrtho, Para-directing (deactivating)
-I (Iodo)HalogenOrtho, Para-directing (deactivating)
-CH₃ (Methyl)AlkylOrtho, Para-directing (activating)

A plausible, though challenging, synthetic strategy would involve the carefully controlled bromination and iodination of a fluorinated toluene (B28343) derivative. For example, a process for the preparation of 3-bromo-4-fluorotoluene (B1266451) involves the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron, which enhances the formation of the desired 3-bromo isomer over the 2-bromo isomer. google.com The synthesis of the specific precursor 3-Bromo-5-fluoro-4-iodotoluene would require a multi-step sequence where the directing effects of the existing halogens are leveraged to introduce the next substituent at the correct position. scbt.comchemicalbook.com Achieving this specific 1,3,4,5-tetrasubstituted pattern often requires advanced techniques such as directed ortho-metalation (DoM) or the use of blocking groups to prevent substitution at undesired positions.

Optimizing Synthetic Efficiency and Scalability in Laboratory-Scale Preparations

Optimizing the synthesis of complex molecules like this compound is crucial for improving yields, reducing costs, and ensuring reproducibility on a laboratory scale. Key areas of focus include reaction conditions, catalyst selection, and purification methods.

Research into the synthesis of other substituted phenylacetic acids provides valuable insights into optimization strategies. For example, a method for synthesizing 2,4-dichlorophenylacetic acid via the carbonylation of 2,4-dichlorobenzyl chloride was optimized by systematically evaluating reaction parameters. researchgate.net The study found that a temperature of 80°C, using bistriphenylphosphine palladium dichloride as a catalyst and tetraethylammonium (B1195904) chloride as a phase-transfer catalyst, resulted in a maximum yield of 95%. researchgate.net This demonstrates the significant impact that fine-tuning temperature, pressure, and catalyst systems can have on reaction efficiency. researchgate.net

Another approach to enhance efficiency and scalability involves developing greener and more practical synthetic routes. A scalable synthesis of phenylacetic acids was developed via the iodide-catalyzed reduction of mandelic acids. organic-chemistry.org This method avoids hazardous reagents and relies on catalytic amounts (10 mol%) of sodium iodide with phosphorous acid as the stoichiometric reductant, demonstrating excellent yields even on a multi-kilogram scale. organic-chemistry.org Such catalytic methods are highly desirable for scalability as they reduce waste and cost compared to processes requiring stoichiometric amounts of expensive or hazardous reagents.

Optimization StrategyParameterExample/ImpactSource
Reaction Temperature Adjusting temperature to balance reaction rate and byproduct formation.Increasing temperature from 60°C to 80°C increased phenylacetic acid yield from 79% to 95%. researchgate.net
Catalyst Selection Choosing an efficient and robust catalyst.Use of bistriphenylphosphine palladium dichloride for carbonylation. researchgate.net
Catalytic Loading Using minimal amounts of catalyst to reduce cost and waste.Iodide-catalyzed reduction of mandelic acids achieved high yields with just 10 mol% of NaI. organic-chemistry.org
Phase-Transfer Catalysis Facilitating reactions between reagents in different phases.Use of tetraethylammonium chloride in a carbonylation reaction. researchgate.net
Purification Method Selecting methods suitable for larger scales, such as crystallization over chromatography.Not specified, but a common goal in scalability.
Green Chemistry Avoiding hazardous reagents and minimizing waste.Replacing hazardous hydroiodic acid with an in-situ generation system using NaI and phosphorous acid. organic-chemistry.org

By applying these principles—careful selection of catalysts, optimization of reaction conditions, and adoption of greener methodologies—the laboratory-scale preparation of this compound can be made more efficient, cost-effective, and scalable.

Advanced Chemical Transformations and Reactivity of 3 Bromo 5 Fluoro 4 Iodophenylacetic Acid

Reactivity of the Aryl Halide Moieties

The reactivity of the aryl halide groups on the 3-Bromo-5-fluoro-4-iodophenylacetic acid ring is governed by the unique electronic and steric environment created by the multiple substituents. Each halogen imparts a different level of reactivity, enabling a range of selective transformations.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction on this compound is determined by the cumulative directing effects of the four existing substituents.

The available positions for substitution are C-2 and C-6. The directing effects are as follows:

Halogens (F, Br, I): These are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion).

Acetic Acid Side Chain (-CH₂COOH): This group is considered weakly deactivating and directs incoming electrophiles to the ortho and para positions relative to itself.

Considering the positions on the ring:

Position C-2: This position is ortho to the bromine, meta to the fluorine, para to the iodine, and ortho to the acetic acid group.

Position C-6: This position is ortho to the fluorine, meta to the bromine and iodine, and ortho to the acetic acid group.

The outcome of an EAS reaction will depend on the balance between these activating and deactivating influences. All substituents deactivate the ring, making the reaction slower than with benzene (B151609). However, a substitution will preferentially occur at the position that is least deactivated. The ortho, para-directing effects of the halogens and the acetic acid group will compete. Steric hindrance will also play a significant role; the bulky iodine and bromine atoms may hinder attack at the adjacent C-2 position, potentially favoring substitution at C-6, which is adjacent to the smaller fluorine atom.

Metal-Mediated Transformations Beyond Classical Cross-Coupling

The presence of three different carbon-halogen bonds allows for highly selective metal-mediated transformations, particularly palladium- or nickel-catalyzed cross-coupling reactions. The selectivity is dictated by the relative bond dissociation energies of the C–X bonds, which follows the trend C–I < C–Br < C–Cl < C–F. nih.gov This difference enables sequential and site-selective functionalization.

Chemoselective Cross-Coupling: The C-I bond is the most reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). researchgate.netwikipedia.org Therefore, reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination will occur selectively at the C-4 position (iodine), leaving the C-Br and C-F bonds intact under carefully controlled conditions. This allows for the precise introduction of aryl, vinyl, alkynyl, or amino groups at this position.

Below is a table summarizing the predicted selective reactivity in common cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)Predicted Reactive SiteResulting C-C or C-N Bond
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, BaseC-IC-Ar
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, BaseC-IC-C≡C-R
Heck CouplingAlkenePd(OAc)₂, PPh₃, BaseC-IC-Alkene
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, Ligand, BaseC-IC-NR₂
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄C-IC-R

Another important metal-mediated transformation is the halogen exchange reaction (or Finkelstein reaction), which can interconvert aryl halides. frontiersin.orgnih.govrsc.org For instance, the C-Br bond could potentially be converted to a C-I bond to enable further C-4 functionalization if the initial iodine was consumed.

Halogen Dance Reactions and Halogen-Metal Exchange Processes

Halogen Dance Reactions: The halogen dance is a base-catalyzed intramolecular rearrangement of halogens on an aromatic ring. wikipedia.orgchemeurope.com The mechanism proceeds through deprotonation of an acidic ring proton by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an aryl anion. This anion can then induce the migration of a halogen, driven by the formation of a thermodynamically more stable anionic intermediate. ias.ac.in For this compound, a strong base would most likely deprotonate at C-2 or C-6. The resulting carbanion's stability would be influenced by the inductive effects of the adjacent halogens, potentially leading to a rearrangement of the bromine or iodine atoms if thermodynamic stability is gained.

Halogen-Metal Exchange: This process involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium compound like n-butyllithium. This reaction is also highly selective and follows the reactivity trend I > Br > Cl > F. Treatment of this compound with one equivalent of n-BuLi at low temperature would selectively replace the iodine atom with lithium, forming a potent aryllithium nucleophile at the C-4 position. This new intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups, again leaving the bromine and fluorine atoms untouched.

Transformations Involving the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle that can be readily converted into a variety of derivatives using standard organic synthesis protocols.

Derivatization to Esters, Amides, and Related Carboxylic Acid Derivatives

The conversion of the carboxylic acid to esters, amides, and other related derivatives is a fundamental set of transformations in organic chemistry. These reactions are typically high-yielding and compatible with the polyhalogenated aromatic ring.

Esterification: Esters can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). nih.govresearchgate.net Alternatively, the acid can be converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂), which then readily reacts with an alcohol. For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. researchgate.net

Amide Formation: Amide synthesis involves coupling the carboxylic acid with a primary or secondary amine. researchgate.net This transformation often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Another route is the conversion of the carboxylic acid to an acid chloride, which then reacts exothermically with an amine. youtube.com Direct conversion of carboxylic acids to primary amides can also be achieved using reagents like urea (B33335) under catalytic conditions. rsc.orgresearchgate.net

The table below illustrates potential derivatives synthesized from this compound.

Derivative TypeReagentProduct Name
Methyl EsterMethanol (B129727) (CH₃OH)Methyl 2-(3-bromo-5-fluoro-4-iodophenyl)acetate
Ethyl EsterEthanol (C₂H₅OH)Ethyl 2-(3-bromo-5-fluoro-4-iodophenyl)acetate
Primary AmideAmmonia (NH₃)2-(3-Bromo-5-fluoro-4-iodophenyl)acetamide
N,N-DimethylamideDimethylamine ((CH₃)₂NH)N,N-Dimethyl-2-(3-bromo-5-fluoro-4-iodophenyl)acetamide
AnilideAniline (B41778) (C₆H₅NH₂)N-Phenyl-2-(3-bromo-5-fluoro-4-iodophenyl)acetamide
Acid ChlorideThionyl Chloride (SOCl₂)2-(3-Bromo-5-fluoro-4-iodophenyl)acetyl chloride

Functionalization and Chain Elongation at the Alpha-Carbon Position

The alpha-carbon of the acetic acid side chain in this compound is amenable to a variety of functionalization and chain elongation reactions, primarily through the generation of an enolate intermediate. The presence of the electron-withdrawing phenyl ring enhances the acidity of the alpha-protons, facilitating their removal by a suitable base.

Alpha-Alkylation and Arylation:

The direct alkylation of the alpha-carbon can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate then acts as a nucleophile, reacting with various electrophiles like alkyl halides to introduce new carbon-carbon bonds. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions. For instance, the use of bulky bases can favor the formation of the kinetic enolate.

Similarly, alpha-arylation can be accomplished through palladium-catalyzed cross-coupling reactions. In this process, the enolate of this compound can be coupled with aryl halides, providing a direct route to diarylacetic acid derivatives. The selection of the palladium catalyst and ligands is critical for achieving high yields and selectivity in these transformations.

Potential Reaction Schemes for Alpha-Functionalization:

Reaction TypeReagents and ConditionsExpected Product
α-Alkylation 1. LDA, THF, -78 °C; 2. R-X (Alkyl halide)2-(3-Bromo-5-fluoro-4-iodophenyl)propanoic acid (for R=CH₃)
α-Arylation 1. Base (e.g., NaH); 2. Pd-catalyst, Ligand, Ar-X (Aryl halide)2-(3-Bromo-5-fluoro-4-iodophenyl)-2-phenylacetic acid (for Ar=Phenyl)

Note: These are proposed reaction schemes based on general reactivity patterns of phenylacetic acids. Specific experimental validation for this compound is not available in the reviewed literature.

Exploration of Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The differential reactivity of the three halogen substituents (iodo, bromo, and fluoro) on the aromatic ring of this compound provides a unique opportunity for sequential, site-selective transformations in the form of tandem and cascade reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. ossila.com This hierarchy allows for the selective functionalization of the carbon-iodine bond, followed by the carbon-bromine bond, while the carbon-fluorine bond typically remains intact under these conditions.

A plausible tandem reaction sequence could involve an initial Sonogashira coupling at the more reactive iodo position, followed by a Suzuki or Heck coupling at the bromo position. This approach would allow for the controlled introduction of different substituents onto the aromatic ring in a one-pot or sequential manner, leading to the synthesis of highly complex and diverse molecular structures.

Hypothetical Tandem Cross-Coupling Reaction:

StepReaction TypeReagents and ConditionsIntermediate/Product
1 Sonogashira Coupling Terminal alkyne, Pd-catalyst, Cu(I) co-catalyst, Base3-Bromo-5-fluoro-4-(alkynyl)phenylacetic acid
2 Suzuki Coupling Arylboronic acid, Pd-catalyst, Base3-(Aryl)-5-fluoro-4-(alkynyl)phenylacetic acid

This table illustrates a hypothetical reaction pathway. The specific catalysts, ligands, and reaction conditions would need to be optimized to achieve the desired chemoselectivity.

The carboxylic acid group can also play a role in directing these reactions or can be a handle for further transformations in a cascade sequence. For example, it could be converted to an ester or amide prior to the cross-coupling reactions to modify the electronic properties of the aromatic ring or to avoid potential interference with the catalysts.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound can be directed at either the acetic acid side chain or the halogenated aromatic ring, with the outcome depending on the choice of reagents and reaction conditions.

Oxidation:

The benzylic alpha-carbon of the acetic acid side chain is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the cleavage of the C-C bond and the formation of the corresponding benzoic acid derivative, 3-bromo-5-fluoro-4-iodobenzoic acid. wikipedia.org Milder and more selective oxidation methods could potentially lead to the formation of the corresponding alpha-keto or alpha-hydroxy acid derivatives. The presence of multiple deactivating halogen atoms on the aromatic ring would likely make the ring itself resistant to oxidative degradation under these conditions.

Reduction:

The reduction of this compound offers several possibilities for chemoselective transformations. Catalytic hydrogenation or treatment with reducing agents can target the aryl-halogen bonds. The carbon-iodine bond is the most susceptible to reduction, followed by the carbon-bromine bond. Selective deiodination or debromination can be achieved by careful selection of the catalyst and reaction conditions. For instance, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor could potentially achieve selective removal of the iodo or bromo substituent.

The carboxylic acid group can also be reduced to the corresponding primary alcohol, 2-(3-bromo-5-fluoro-4-iodophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The chemoselectivity between the reduction of the carboxylic acid and the aryl halides would be a key consideration in designing such a transformation. It is plausible that conditions could be found to selectively reduce the carboxylic acid without affecting the more stable aryl-bromide and aryl-fluoride bonds.

Summary of Potential Oxidation and Reduction Reactions:

TransformationReagent(s)Potential Product(s)
Side-chain Oxidation KMnO₄ or H₂CrO₄3-Bromo-5-fluoro-4-iodobenzoic acid
Selective Dehalogenation (Reduction) Pd/C, H₂ or transfer hydrogenation3-Bromo-5-fluorophenylacetic acid or 3-Fluoro-4-iodophenylacetic acid
Carboxylic Acid Reduction LiAlH₄ or BH₃·THF2-(3-Bromo-5-fluoro-4-iodophenyl)ethanol

The products listed are based on established chemical principles and would require experimental verification for this specific substrate.

Sophisticated Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the molecule. For 3-Bromo-5-fluoro-4-iodophenylacetic acid, one would expect to see signals corresponding to the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group of the acetic acid side chain. The chemical shifts (δ, measured in ppm) would indicate the electronic environment of each proton. For instance, the aromatic protons would appear in a distinct region of the spectrum, and their signals would be split into specific patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring fluorine and other protons. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number and types of carbon atoms, providing a map of the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogen substituents (Bromo, Fluoro, Iodo). The carbonyl carbon of the carboxylic acid and the methylene carbon would also have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a series of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus, which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for confirming the substitution pattern on the aromatic ring and the connection of the acetic acid side chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise molecular weight of a compound with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C₈H₅BrFIO₂), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the characteristic patterns for bromine and iodine, would further corroborate the presence of these halogens in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide information about the functional groups present. For this compound, characteristic vibrational bands would be expected for:

The O-H stretch of the carboxylic acid group (a broad band).

The C=O stretch of the carbonyl group in the carboxylic acid.

C-H stretches and bends of the aromatic ring and the methylene group.

Vibrations associated with the carbon-halogen (C-Br, C-F, C-I) bonds.

X-ray Diffraction Analysis for Solid-State Structure Determination and Crystal Engineering Investigations

While specific crystallographic data for this compound is not extensively available in the public domain, analysis of closely related halogenated phenylacetic acids can provide a robust framework for understanding its likely solid-state behavior. The presence of multiple bulky and electronegative halogen atoms (bromine, fluorine, and iodine) on the phenyl ring, in conjunction with the carboxylic acid moiety, suggests a rich landscape of potential intermolecular interactions. These include hydrogen bonding, halogen bonding, and π-π stacking interactions, all of which play a crucial role in the supramolecular assembly of the crystal lattice.

Illustrative Crystal Structure Data for a Halogenated Phenylacetic Acid Analogue

To illustrate the type of information gleaned from an XRD study, the following table presents hypothetical crystallographic data for a representative di-halogenated phenylacetic acid.

Crystal ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)975.4
Z4

Note: The data in this table is illustrative for a related compound and not the specific data for this compound.

In a typical crystal engineering investigation of this compound, researchers would systematically study the influence of different solvents and crystallization conditions on the resulting crystal packing. The interplay of the various halogen substituents would be of particular interest, as the iodine atom is a strong halogen bond donor, the bromine atom can also participate in such interactions, and the fluorine atom is a weak hydrogen bond acceptor. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures that are common in the solid state of carboxylic acids. Understanding these competing and cooperating interactions is key to controlling the solid-state architecture and, consequently, the material's physical properties.

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a multi-substituted aromatic compound like this compound, advanced chromatographic methods are essential for assessing its purity and for resolving it from potential positional isomers that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the most common approach for the purity assessment of this compound. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water (often with an acidic modifier like formic or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

The development of an HPLC method for isomer analysis would require careful optimization of the chromatographic conditions to achieve adequate resolution between closely related structures. Factors such as the organic modifier, mobile phase pH, and column temperature would be systematically varied.

Illustrative HPLC Method Parameters for a Halogenated Aromatic Acid

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C

Note: This table presents a typical starting point for method development for a compound analogous to this compound.

Gas Chromatography (GC) could also be employed for the analysis of this compound, although it would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) to prevent thermal degradation in the injector and column. GC offers high resolution and is particularly well-suited for separating isomers. The choice of the GC column's stationary phase would be critical for achieving the desired separation.

In both HPLC and GC, coupling the chromatograph to a mass spectrometer (LC-MS and GC-MS) would provide an additional layer of analytical power, allowing for the confirmation of the molecular weight of the parent compound and the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

The rigorous application of these advanced chromatographic techniques is crucial for ensuring the quality and purity of this compound for any subsequent research or application, as even small amounts of isomeric impurities can significantly impact its chemical and biological properties.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies of Catalytic Cycles in Metal-Mediated Reactions

While no specific catalytic cycles for 3-Bromo-5-fluoro-4-iodophenylacetic acid have been documented, its structure suggests it would be a viable substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. researchgate.netmdpi.comorganic-chemistry.org The presence of three different halogen substituents (bromo, fluoro, iodo) on the phenyl ring introduces the challenge of regioselectivity.

In a typical palladium-catalyzed cycle, the reactivity of the carbon-halogen bond is crucial. Generally, the order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl > C-F. nih.gov Therefore, it is highly probable that the C-I bond would react preferentially.

A hypothetical Suzuki-Miyaura coupling catalytic cycle would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst would insert into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: An organoboron reagent, activated by a base, would transfer its organic group to the palladium center, displacing the iodide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center would couple and be eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. chemrxiv.org

The specific ligands on the palladium catalyst and the reaction conditions would be critical in controlling the efficiency and selectivity of this cycle.

Exploration of Radical and Single Electron Transfer (SET) Processes in Chemical Transformations

The presence of an aryl iodide moiety in this compound makes it a potential candidate for reactions proceeding through radical mechanisms, particularly the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. wikipedia.orgchim.itorganicreactions.org This type of reaction is initiated by a single electron transfer (SET) to the aryl halide.

The general mechanism for an SRN1 reaction involving this compound would be:

Initiation: An electron donor (such as a solvated electron from an alkali metal in liquid ammonia, or through photochemical stimulation) transfers an electron to the aryl iodide, forming a radical anion. chim.itresearchgate.net

Propagation:

The radical anion fragments, cleaving the C-I bond to form an aryl radical and an iodide anion.

This aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl iodide, propagating the chain and forming the final product. wikipedia.orgdalalinstitute.com

The regioselectivity of such a reaction would be a key area of investigation, as the initial aryl radical could potentially undergo rearrangements or react at different positions, although reaction at the site of the original iodine atom is most common. researchgate.net

Transition State Modeling and Reaction Coordinate Analysis

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for elucidating the reaction mechanisms of this compound. researchgate.netrsc.org While no specific computational studies on this molecule were found, such analyses are routinely used to understand similar reactions.

For a metal-mediated reaction, transition state modeling could be used to:

Calculate the activation energies for the oxidative addition at the C-I versus the C-Br bond, thereby predicting the regioselectivity. researchgate.net

Analyze the geometry of the transition states for oxidative addition, transmetalation, and reductive elimination to understand the role of ligands and other reaction components. researchgate.net

These computational studies provide insights that are often difficult to obtain through experimental means alone.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of reactions involving this compound could be governed by either kinetic or thermodynamic control, particularly in scenarios where multiple products are possible. masterorganicchemistry.comwikipedia.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. wikipedia.orglibretexts.org For example, in a cross-coupling reaction, the kinetic product would likely result from the cleavage of the most reactive C-I bond.

Thermodynamic Control: At higher temperatures or with longer reaction times, where the reactions are reversible, the major product will be the most stable one. wikipedia.orgopenstax.org It is possible that under thermodynamic control, a different regioisomer could be favored if it is more stable than the kinetically preferred product.

Experimental studies, such as monitoring product distribution over time and at different temperatures, would be necessary to determine which regime is operative for a given transformation. libretexts.orgopenstax.org

Influence of Solvent and Additive Effects on Reaction Mechanisms

Solvents and additives can have a profound impact on the course of a chemical reaction. nih.govwhiterose.ac.ukrsc.org For potential reactions involving this compound, these effects would be critical.

In palladium-catalyzed cross-coupling reactions:

Solvent Polarity: The polarity of the solvent can influence the rate of oxidative addition and the stability of charged intermediates. nih.govresearchgate.net For instance, polar aprotic solvents like DMF or acetonitrile (B52724) have been shown to affect the selectivity in Suzuki-Miyaura couplings of substrates with multiple reactive sites. nih.gov

Additives: Additives such as bases in Suzuki-Miyaura reactions are essential for activating the organoboron reagent. organic-chemistry.org In Heck reactions, additives like tetralkylammonium salts can stabilize the palladium catalyst and influence the reaction pathway. beilstein-journals.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels, which are crucial determinants of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed for geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For "this compound," DFT calculations would be employed to determine its most stable conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. The presence of bulky halogen substituents (Bromo and Iodo) and the electronegative Fluoro atom, along with the flexible acetic acid side chain, suggests that multiple low-energy conformations may exist.

Illustrative Optimized Geometry Parameters for a Phenylacetic Acid Analog (Calculated via DFT)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.41 118 - 121 0 - 1
C-H 1.08 - 1.09 - -
C-Br ~1.90 - -
C-F ~1.35 - -
C-I ~2.10 - -
C-C (side chain) 1.51 - 1.54 109 - 112 Variable
C=O ~1.21 ~125 Variable
C-O ~1.36 ~110 Variable

Note: The data presented is illustrative for a generic halogenated phenylacetic acid and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Illustrative FMO Properties for a Halogenated Aromatic Compound

Property Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: These values are hypothetical and serve to illustrate the typical outputs of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential.

For "this compound," an MEP map would highlight the electronegative regions around the oxygen atoms of the carboxylic acid group and the fluorine atom. Positive potentials might be expected near the hydrogen atom of the hydroxyl group and potentially on the halogen atoms (sigma-holes), particularly the iodine and bromine.

Prediction of Physicochemical Descriptors and Reactivity Indices

Computational methods can predict a wide range of physicochemical descriptors that are crucial for understanding a molecule's behavior. These include properties like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These reactivity indices are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors for "this compound" would be influenced by the combined electronic effects of the three different halogen substituents on the phenyl ring.

Predicted Physicochemical Descriptors (Illustrative)

Descriptor Value
Ionization Potential (eV) 6.5
Electron Affinity (eV) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65

Note: These values are derived from the illustrative FMO energies and are not specific to this compound.

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation techniques, such as molecular dynamics, can be used to explore the conformational landscape of flexible molecules like "this compound." These methods simulate the movement of atoms over time, allowing for the identification of stable conformers and the energy barriers between them. The orientation of the acetic acid side chain relative to the phenyl ring is a key conformational variable that would be investigated.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Quantum Similarity Measures (MQSM) from a Chemical Reactivity Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires a dataset of related molecules with measured activities, the descriptors for "this compound" derived from computational chemistry would be essential inputs for such a model.

Molecular Quantum Similarity Measures (MQSM) provide a way to quantify the similarity between two molecules based on their quantum mechanical properties, such as electron density. From a chemical reactivity perspective, MQSM can be used to compare "this compound" with other molecules to predict similarities in their reactivity and potential biological activity.

Prediction of Acidity Constants and Related pKa Studies

The determination of the acidity constant (pKa) is a critical step in characterizing the chemical behavior of a compound. For this compound, computational and theoretical chemistry provides valuable tools for predicting this property, offering insights into its reactivity and potential applications. These methods are particularly useful when experimental data is scarce.

Theoretical Framework for pKa Prediction

The acidity of a carboxylic acid, such as this compound, is determined by the stability of its corresponding carboxylate anion. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring significantly influences this stability and, consequently, the pKa value. Computational approaches to pKa prediction are generally based on quantitative structure-property relationships (QSPR) and quantum mechanical calculations.

Software platforms like ACD/Labs and ChemAxon are widely used for pKa prediction. acdlabs.comacdlabs.com These programs utilize large databases of experimentally determined pKa values for a vast number of compounds. acdlabs.com By analyzing the structural fragments of a query molecule and comparing them to the fragments of compounds in the database, these tools can estimate the pKa. The algorithms often consider various factors, including electronic effects (inductive and resonance), steric effects, and intramolecular hydrogen bonding.

Substituent Effects on the Acidity of this compound

The acidity of this compound is influenced by the cumulative electronic effects of the bromine, fluorine, and iodine substituents on the phenyl ring. All three halogens are electron-withdrawing groups due to their high electronegativity, which exerts a negative inductive effect (-I). This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value).

Theoretical studies on substituted benzoic and phenylacetic acids have confirmed that inductive and resonance effects are the primary governors of acidity. nih.gov The stability of the resulting anion is a key determinant of the acid's strength. nih.gov For this compound, the presence of three electron-withdrawing halogens is expected to lead to a lower pKa compared to the unsubstituted phenylacetic acid.

Predicted pKa Value and Comparative Analysis

To provide context, the pKa values of some related compounds are presented in the table below. The increasing acidity (decreasing pKa) with the addition of electron-withdrawing groups is a well-documented trend.

Compound NameStructurePredicted/Experimental pKa
Phenylacetic acidC₆H₅CH₂COOH4.31
4-Bromophenylacetic acidBrC₆H₄CH₂COOH4.19
4-Fluorophenylacetic acidFC₆H₄CH₂COOH4.25
4-Iodophenylacetic acidIC₆H₄CH₂COOH4.18
3,5-Difluorophenylacetic acidF₂C₆H₃CH₂COOH~3.8 (estimated)
This compound Br(F)(I)C₆H₂CH₂COOH No data available

Note: The pKa values for the substituted phenylacetic acids are approximate and can vary slightly depending on the prediction software and the experimental conditions.

The table illustrates the acid-strengthening effect of halogen substituents. It is therefore reasonable to infer that the combined electron-withdrawing effects of bromine, fluorine, and iodine in this compound would result in a pKa value that is likely lower than that of any of the monosubstituted analogs shown.

Conclusion

3-Bromo-5-fluoro-4-iodophenylacetic acid stands as a testament to the synthetic utility and potential of polyhalogenated aromatic compounds. Its unique arrangement of three distinct halogens on a phenylacetic acid scaffold provides a versatile platform for the development of complex molecular architectures through site-selective functionalization. While specific research on this particular molecule is not yet widespread, its structural characteristics suggest significant potential as a key intermediate in the synthesis of novel pharmaceuticals and advanced organic materials. The principles of differential halogen reactivity, a cornerstone of modern organic synthesis, are perfectly embodied in this molecule, making it a valuable subject for future research endeavors aimed at pushing the boundaries of chemical synthesis and materials science.

Applications and Utility As a Precursor in Advanced Chemical Synthesis

Building Block for Diverse Organic Scaffolds and Complex Molecule Synthesis

The strategic placement of bromo, fluoro, and iodo substituents on the phenyl ring of 3-Bromo-5-fluoro-4-iodophenylacetic acid makes it an ideal building block for the synthesis of a variety of organic scaffolds. The distinct electronic and steric properties of each halogen atom allow for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This selective reactivity enables the introduction of different functional groups at specific positions on the aromatic ring, facilitating the construction of complex and highly substituted molecular frameworks that are often sought after in medicinal chemistry and materials science.

The phenylacetic acid moiety itself provides a handle for further modifications, including amide bond formation, esterification, or reduction to the corresponding alcohol. This combination of a modifiable side chain and a selectively functionalizable aromatic ring allows for the generation of a vast library of derivatives from a single starting material. For instance, related halogenated phenylacetic acid derivatives have been utilized as key intermediates in the synthesis of pharmacologically active compounds, where the precise arrangement of substituents on the aromatic core is crucial for biological activity. nih.govnih.gov

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique combination of halogens in this compound also positions it as a valuable precursor for the synthesis of specialty chemicals and advanced materials. The high atomic weight and polarizability of the iodine atom, for example, can be exploited in the design of materials with specific optical or electronic properties, such as liquid crystals and organic light-emitting diodes (OLEDs).

Derivatives of this compound can be envisioned as monomers for polymerization reactions, leading to the creation of novel polymers with tailored properties, including high refractive indices, flame retardancy, and enhanced thermal stability. The presence of the fluorine atom can impart desirable characteristics such as increased metabolic stability in bioactive molecules and altered electronic properties in materials.

Precursor for Halogenated Probes and Labeled Compounds in Chemical Biology

The application of this compound extends into the realm of chemical biology, where it can serve as a precursor for the synthesis of halogenated probes and labeled compounds. These tools are instrumental in studying biological processes at the molecular level.

The presence of an iodine atom on the phenyl ring makes this compound a particularly attractive precursor for the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, through radioiodination reactions. These radioisotopes have decay properties suitable for SPECT and PET imaging. rsc.orgnih.gov

The development of novel PET and SPECT tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurological disorders. The ability to attach a radiolabel to a molecule with potential biological activity allows for the visualization and quantification of its distribution and target engagement in vivo.

Through the strategic functionalization of its reactive sites, this compound can be converted into fluorescent probes. By coupling a fluorophore to the molecule, either at the carboxylic acid group or through a cross-coupling reaction at one of the halogen positions, researchers can create tools to visualize biological structures and processes. The design of fluorescent probes is a rapidly advancing field, with applications in cellular imaging and diagnostics. nih.govgoogle.com

Similarly, spin-labeled derivatives can be synthesized for use in techniques such as electron paramagnetic resonance (EPR) spectroscopy, which provides information on the structure and dynamics of molecules.

Contributions to Ligand Design and Coordination Chemistry

The halogen atoms and the carboxylic acid group of this compound can act as coordination sites for metal ions, making it a candidate for the design of novel ligands in coordination chemistry. The formation of metal complexes can lead to the development of new catalysts, therapeutic agents, and materials with interesting magnetic or electronic properties. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can influence the properties of the resulting metal complex. The use of phenylacetic acid derivatives in ligand design has been explored in the context of C-H activation and other catalytic transformations. nih.gov

Supramolecular Assembly and Advanced Material Applications through Derivatization

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to derivatives of this compound. The halogen atoms, particularly iodine and bromine, are known to participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution. researchgate.net

By designing appropriate derivatives, it is possible to create intricate supramolecular architectures, such as molecular crystals, gels, and liquid crystals. These organized assemblies can exhibit unique properties and functions, with potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials. The carboxylic acid group can also participate in hydrogen bonding, further directing the self-assembly process.

Interactive Data Table of Related Halogenated Phenylacetic Acid Derivatives

The following table provides information on commercially available halogenated phenylacetic acid derivatives that share structural similarities with this compound, illustrating the variety of substitution patterns available to researchers.

Compound NameCAS NumberMolecular FormulaApplication Area
3-Bromo-5-fluorophenylacetic acid202000-99-5C₈H₆BrFO₂Organic Synthesis Intermediate
2-(2-Bromo-4-iodophenyl)acetic acid1261817-73-5C₈H₆BrIO₂Pharmaceutical Intermediate
4-Bromo-3-fluoro-5-iodophenylacetic acid1936551-74-4C₈H₅BrFIO₂Research Chemical
3-Bromo-5-iodophenylacetic acidNot AvailableC₈H₆BrIO₂Laboratory Reagent

Linker Element in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules, such as proteins or antibodies, to create novel constructs with combined functionalities. A critical component in this process is the linker, a chemical moiety that connects the different parts of the bioconjugate. The design of the linker is paramount as it can influence the stability, solubility, and biological activity of the final product.

While a diverse array of chemical structures has been explored as linkers, the application of This compound in this capacity is an area of growing interest. The presence of three distinct halogen substituents on the phenyl ring, each with different reactivity profiles, allows for sequential and site-specific conjugation reactions. This tri-halogenated scaffold provides a versatile platform for the development of complex bioconjugates, including antibody-drug conjugates (ADCs).

In the context of ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The linker must be stable in circulation to prevent premature release of the drug, yet susceptible to cleavage under the specific conditions of the target cell environment. The unique electronic and steric properties imparted by the bromo, fluoro, and iodo substituents on the phenylacetic acid core can be exploited to fine-tune the reactivity and stability of the linker.

Research Findings:

This stepwise functionalization strategy enables the precise construction of bifunctional or even trifunctional linkers, where different molecules can be attached to the same core structure. This capability is particularly advantageous for creating next-generation bioconjugates with enhanced therapeutic efficacy and reduced off-target toxicity.

Data on Related Compounds in Bioconjugation:

While specific data tables for bioconjugates utilizing this compound are not yet widely available in the public domain, the principles of its application can be inferred from studies on similar halogenated phenylacetic acid derivatives. The table below summarizes the types of conjugation reactions and the roles of different halogen substituents that are relevant to this class of compounds.

Halogen SubstituentTypical Reaction TypeRole in Linker Chemistry
IodinePalladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki)Primary site for initial, facile attachment of payloads or targeting molecules.
BrominePalladium-catalyzed cross-coupling, nucleophilic aromatic substitutionSecondary site for sequential functionalization, allowing for the introduction of a second molecular entity.
FluorineGenerally unreactive under common cross-coupling conditionsModulates the electronic properties of the linker, can enhance metabolic stability.

The strategic incorporation of this compound as a linker element in bioconjugation chemistry represents a promising avenue for the development of sophisticated and highly functional biomolecular constructs. Further research is anticipated to fully elucidate the potential of this versatile chemical precursor in the design of novel therapeutics and diagnostic agents.

Structure Activity Relationship Sar Studies from a Chemical Reactivity Perspective

Impact of Halogen Substituents (Bromine, Fluorine, Iodine) on Compound Reactivity

The chemical reactivity of 3-Bromo-5-fluoro-4-iodophenylacetic acid is profoundly influenced by the distinct properties of the three halogen atoms attached to the aromatic ring. The carbon-halogen bond strength, polarizability, and susceptibility to various reaction conditions differ significantly, allowing for potential selective transformations.

The reactivity of aryl halides, particularly in metal-catalyzed cross-coupling reactions, is inversely related to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the longest and weakest, making the iodine substituent the most reactive site for reactions such as Suzuki, Heck, or Sonogashira couplings. ossila.com The C-Br bond is stronger than C-I, exhibiting intermediate reactivity. ossila.com Conversely, the C-F bond is the strongest and shortest, rendering the fluorine atom generally unreactive under typical cross-coupling conditions. ossila.com This hierarchy allows for sequential, site-selective functionalization of the molecule, where the iodine can be replaced first, followed by bromine, leaving the fluorine intact.

In nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom can activate the ring for attack, especially if there is a strong electron-withdrawing group positioned ortho or para to it, though in this specific substitution pattern, the conditions would likely need to be harsh. ossila.com

Table 1: Comparison of Halogen Properties and Impact on Aryl Halide Reactivity

Halogen Electronegativity (Pauling Scale) Covalent Radius (pm) Avg. C(Aryl)-X Bond Energy (kJ/mol) Relative Reactivity in Oxidative Addition
Fluorine (F) 3.98 64 ~500 Lowest
Bromine (Br) 2.96 114 ~340 Intermediate

| Iodine (I) | 2.66 | 133 | ~270 | Highest |

Stereochemical Considerations in Derivatives and their Influence on Chemical Behavior

This compound itself is an achiral molecule. However, the methylene (B1212753) group (-CH₂-) in the acetic acid side chain is prochiral, meaning its two hydrogen atoms are chemically non-equivalent (diastereotopic) in a chiral environment.

Derivatization of the acetic acid side chain can lead to the formation of a stereocenter. For example, a reaction that introduces a substituent at the alpha-carbon (the carbon adjacent to the carboxyl group) would create a chiral center. The resulting enantiomers or diastereomers could exhibit different chemical behaviors, particularly in reactions involving chiral reagents or catalysts.

Should a chiral center be introduced, the subsequent chemical behavior of the derivative would be influenced by stereoisomerism. For instance, the rate and outcome of reactions could differ between enantiomers when interacting with other chiral molecules. This is a critical consideration in the synthesis of complex molecules where precise stereochemical control is required.

Electronic and Steric Effects of Substituents on Reaction Outcomes

The outcome of chemical reactions involving the aromatic ring is dictated by the combined electronic and steric effects of the halogen substituents.

Electronic Effects: All halogens exert a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). researchgate.net

Inductive Effect (-I): This effect operates through the sigma bonds and is based on electronegativity. It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density. The strength of this effect follows the order of electronegativity: F > Cl > Br > I. researchgate.net

Resonance Effect (+M): This effect involves the donation of a lone pair of electrons from the halogen into the pi-system of the benzene (B151609) ring. This effect tends to direct incoming electrophiles to the ortho and para positions.

The net result is that all halogens are deactivating but ortho-, para-directing. In this compound, the positions open to substitution are C2 and C6. The directing influence of the existing substituents would guide the position of any further substitution on the ring.

Steric Effects: Steric hindrance plays a significant role in determining reaction outcomes. The atomic size of the halogens increases down the group: F < Cl < Br < I. The large iodine and bromine atoms can physically block access to the adjacent positions (C3 and C5 are blocked by Br, and C4 is blocked by I). This steric bulk would make reactions at the C2 and C6 positions more favorable than at a more crowded site, assuming electronic factors were equal. The significant size of the iodine atom, in particular, can sterically hinder reactions at the neighboring C3 and C5 positions, which are already occupied.

Table 2: Summary of Substituent Effects on the Aromatic Ring

Substituent Inductive Effect Resonance Effect Net Effect on Reactivity Directing Influence Steric Hindrance
-F Strongest (-I) Weakest (+M) Deactivating Ortho, Para Low
-Br Intermediate (-I) Intermediate (+M) Deactivating Ortho, Para Moderate
-I Weakest (-I) Strongest (+M) Deactivating Ortho, Para High

| -CH₂COOH | Weak (-I) | N/A | Weakly Deactivating | Ortho, Para | Moderate |

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-fluoro-4-iodophenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves sequential halogenation of phenylacetic acid derivatives. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid, followed by bromination at the 3-position with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). Fluorination at the 5-position may require electrophilic substitution using Selectfluor™ in a polar aprotic solvent like DMF . Key variables include temperature (40–80°C for bromination), stoichiometry (excess iodine for iodination), and catalyst choice (e.g., palladium for cross-coupling steps). Purity (>95%) is typically confirmed via HPLC and NMR .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify substitution patterns (e.g., coupling constants for fluorine in ¹⁹F NMR and iodine’s deshielding effects).
  • Mass Spectrometry (HRMS): Verify molecular weight (C₈H₅BrFIO₂; theoretical ~340.94 g/mol) and isotopic patterns for bromine/iodine .
  • HPLC: Assess purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Retention times should match standards .
  • Elemental Analysis: Confirm halogen stoichiometry (Br, F, I) within ±0.3% deviation .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or halogen exchange. Avoid exposure to moisture (use desiccants) and light. For long-term storage (<5 years), lyophilize and keep at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from halogen-halogen interactions?

Methodological Answer: Steric and electronic interactions between bromine, iodine, and fluorine can cause unexpected splitting in NMR or shifts in IR spectra. To address this:

  • Perform 2D NMR (COSY, NOESY) to map spatial proximity of substituents.
  • Use DFT calculations (e.g., Gaussian software) to predict and compare theoretical vs. experimental spectra.
  • Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate) .

Q. What strategies optimize regioselectivity during multi-halogenation to minimize byproducts?

Methodological Answer:

  • Directed ortho-metalation: Use directing groups (e.g., acetic acid moiety) to position halogens sequentially.
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during iodination/bromination.
  • Microwave-assisted synthesis: Reduce reaction time (10–30 minutes vs. hours) and improve yield by 15–20% through controlled heating .

Q. How can this compound be applied in studying enzyme inhibition or receptor binding?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., cyclooxygenase-2). The trifluoromethyl and halogen groups may enhance binding via hydrophobic/van der Waals forces.
  • In Vitro Assays: Test inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., EnzChek® kits) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.